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Compound of Interest

Compound Name: 4,4'-Dichlorobenzophenone

Cat. No.: B107185

This guide provides an in-depth overview of the spectroscopic data for 4,4'-
Dichlorobenzophenone, a compound frequently used in chemical synthesis and as a
photoinitiator. The following sections detail its Infrared (IR), Nuclear Magnetic Resonance
(NMR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring
these spectra. This document is intended for researchers, scientists, and professionals in drug
development who require a comprehensive understanding of this molecule's analytical
characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for 4,4'-Dichlorobenzophenone (CAS No: 90-98-2,
Molecular Formula: C13HsCl20) is summarized below.[1][2][3]

Infrared (IR) Spectroscopy

The IR spectrum of 4,4'-Dichlorobenzophenone reveals key functional groups present in the
molecule. The data presented was obtained using the KBr-Pellet method.[4]
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Wavenumber (cm—?) Intensity Assignment

~1650-1670 Strong C=0 (Ketone) Stretch
~1580-1600 Medium-Strong C=C Aromatic Ring Stretch
~1270-1300 Medium C-CO-C Asymmetric Stretch
~1090-1100 Strong C-CI Stretch

~800.850 Strong C-H Out-of-plane Bending (p-

disubstituted)

Note: Specific peak positions can vary slightly based on the sampling method (e.g., KBr pellet,

ATR, Nujol mull).[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. Spectra are typically recorded in a deuterated solvent, such as deuterochloroform

(CDCl).

1H NMR Data[7]

Due to the molecule's symmetry, the four protons on each phenyl ring are chemically

equivalent to the corresponding protons on the other ring, but the protons within a single ring

are not all equivalent. This results in two distinct signals, which appear as doublets due to

coupling with adjacent protons.

Chemical Shift ()

Multiplicity Integration Assignment
ppm
Aromatic Protons
~7.75 Doublet 4H
(ortho to C=0)
Aromatic Protons
~7.45 Doublet 4H
(meta to C=0)
13C NMR Data[8]
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The 13C NMR spectrum shows four signals corresponding to the carbonyl carbon and the three
chemically non-equivalent carbons of the symmetrically substituted phenyl rings.

| Chemical Shift (d) ppm | Assignment | | :--- | :--- | :--- | | ~194.5 | C=0O (Ketone Carbonyl) | |
~138.5 | Quaternary Aromatic Carbon (C-ClI) | | ~135.5 | Quaternary Aromatic Carbon (C-C=0) |
| ~131.5 | Aromatic CH (ortho to C=0) | | ~129.0 | Aromatic CH (meta to C=0) |

Mass Spectrometry (MS)

Electron lonization (EIl) mass spectrometry is a hard ionization technique that causes
fragmentation of the molecule.[9] The resulting mass spectrum shows a molecular ion peak
and several fragment ions, which are useful for structural elucidation.[9][10]

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Assignment
miz

[M]* (Molecular lon, with 35Cl
250 ~25 ,

isotopes)

M+2]* (Isotope peak for one
- 16 [M+2]* (Isotope p

37C|)

M+4]* (Isotope peak for two
- ~3 [M+4]* (Isotope p

37CI)

[C7H4CIO]* (Chlorobenzoyl
139 100 _

cation, base peak)

CeHaCl]* (Chlorophenyl
111 ~45 [ 6_ <l pheny

cation)
75 ~33 [CeHs]* fragment

Note: The molecular weight of 4,4'-Dichlorobenzophenone is approximately 251.11 g/mol .[1]
[2] The mass spectrum reflects the presence of chlorine isotopes (3*Cl and 3’Cl).

Experimental Protocols

The following sections describe standardized procedures for obtaining the spectroscopic data
presented above.
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Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

This method is suitable for analyzing solid samples.

» Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle. The mixture should be homogenous.

» Pellet Formation: The powdered mixture is transferred to a pellet-forming die. High pressure
is applied using a hydraulic press to form a thin, transparent, or translucent KBr disk.

o Data Acquisition: A background spectrum of the empty spectrometer is recorded. The KBr
pellet is then placed in the sample holder of an FTIR spectrometer.

e Spectrum Recording: The IR spectrum is recorded, typically in the range of 4000-400 cm~1.
The resulting spectrum shows absorbance or transmittance as a function of wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

This protocol is standard for obtaining *H and *3C NMR spectra of organic compounds.

o Sample Preparation: Approximately 5-10 mg of 4,4'-Dichlorobenzophenone is weighed and
dissolved in 0.7-1.0 mL of a deuterated solvent (e.g., CDCIs) inside a small vial.[11] The
solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard

(0 ppm).

o Transfer: The resulting clear solution is transferred into an 8-inch NMR tube.[11] Care should
be taken to avoid any undissolved solids.[11]

e Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is
shimmed to achieve homogeneity.

e 1H NMR Acquisition: The *H NMR spectrum is acquired. Key parameters include the number
of scans, relaxation delay, and acquisition time.
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e 13C NMR Acquisition: The 3C NMR spectrum is then acquired. Due to the low natural
abundance of 13C, a larger number of scans and a longer relaxation delay may be necessary
to obtain a good signal-to-noise ratio.[12] Proton decoupling is typically used to simplify the
spectrum to singlets for each unique carbon.[13]

Mass Spectrometry (MS) Protocol (Electron lonization)

Electron lonization (EI) is a common technique for volatile and thermally stable compounds.[14]

o Sample Introduction: The sample must be volatilized before ionization.[10] For a solid like
4,4'-Dichlorobenzophenone, this is typically achieved by heating a direct insertion probe or
by using a Gas Chromatography (GC) inlet.[14] The sample is introduced into the high-
vacuum ion source of the mass spectrometer.

« |onization: In the ion source, the gaseous sample molecules are bombarded with a high-
energy electron beam (typically 70 eV).[9] This collision ejects an electron from the molecule,
creating a positively charged molecular ion ([M]*) and causing extensive fragmentation.[9]

o Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the
ions based on their mass-to-charge (m/z) ratio.

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4,4'-Dichlorobenzophenone.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://nmr.chem.ox.ac.uk/files/organic-nmr-quick-guidepdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3694136/
https://scs.illinois.edu/resources/cores-scs-research-and-service-facilities/mass-spectrometry-lab/electron-ionization
https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://www.benchchem.com/product/b107185?utm_src=pdf-body
https://scs.illinois.edu/resources/cores-scs-research-and-service-facilities/mass-spectrometry-lab/electron-ionization
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.benchchem.com/product/b107185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratqry

Check Availability & Pricing

Spectroscopic Analysis

f Data Processing & Interpretation
Volatilize Sample El-Mass Spectrometer 1 g p
Mass Spectrum
A (Mass & Fragments)
Sample Preparation -(
Chemical Sample NMR Spectrometer o NMR Spectra -
(4,4"-Dichlorobenzophenone) DlEselive il CIDEE (tH & 3C) | (C-H Framework) SETR (EVE T
/
2\
IR Spectrum
(Functional Groups)
Grind with KBr
& Press Pellet FTIR Spectrometer

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a solid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Analysis of 4,4'-Dichlorobenzophenone:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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dichlorobenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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